molecular formula C10H6BrFO B13901636 4-Bromo-1-fluoronaphthalen-2-ol

4-Bromo-1-fluoronaphthalen-2-ol

Cat. No.: B13901636
M. Wt: 241.06 g/mol
InChI Key: ONMYRUVYXCQPAH-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoronaphthalen-2-ol is an organic compound with the molecular formula C10H6BrFO. It is a derivative of naphthalene, where the naphthalene ring is substituted with bromine, fluorine, and hydroxyl groups. This compound is often used as a building block in organic synthesis due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-fluoronaphthalen-2-ol typically involves the bromination and fluorination of naphthalen-2-ol. One common method includes the following steps :

    Bromination: Naphthalen-2-ol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

    Fluorination: The brominated product is then reacted with a fluorinating agent, such as Selectfluor, in acetonitrile at room temperature. The reaction mixture is stirred for a specified period, typically around 2 hours.

    Purification: The crude product is purified using standard techniques such as extraction, drying, and chromatography to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoronaphthalen-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives .

Scientific Research Applications

4-Bromo-1-fluoronaphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoronaphthalen-2-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoronaphthalen-1-ol
  • 6-Bromo-1-fluoronaphthalen-2-ol
  • 1-Bromo-2-fluoronaphthalen-3-ol

Uniqueness

4-Bromo-1-fluoronaphthalen-2-ol is unique due to the specific positions of the bromine, fluorine, and hydroxyl groups on the naphthalene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its similar compounds .

Properties

IUPAC Name

4-bromo-1-fluoronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFO/c11-8-5-9(13)10(12)7-4-2-1-3-6(7)8/h1-5,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMYRUVYXCQPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2F)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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